molecular formula C6H3ClIN3 B1421350 8-Chloro-3-iodoimidazo[1,2-A]pyrazine CAS No. 1049677-32-8

8-Chloro-3-iodoimidazo[1,2-A]pyrazine

Cat. No.: B1421350
CAS No.: 1049677-32-8
M. Wt: 279.46 g/mol
InChI Key: RHQCTVNTDPLROD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine typically involves the halogenation of imidazo[1,2-A]pyrazine derivatives. One common method includes the use of N-chlorosuccinimide (NCS) and iodine in the presence of a suitable solvent such as acetonitrile . The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective introduction of chlorine and iodine atoms at the desired positions on the imidazo[1,2-A]pyrazine ring.

Industrial production methods for this compound may involve similar halogenation reactions but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

8-Chloro-3-iodoimidazo[1,2-A]pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: The iodine atom in the compound makes it suitable for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

8-Chloro-3-iodoimidazo[1,2-A]pyrazine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Due to its structural features, it is explored as a lead compound in drug discovery programs.

    Industry: In the pharmaceutical industry, it is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

Mechanism of Action

The mechanism of action of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets . The compound may inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells through various pathways .

Biological Activity

8-Chloro-3-iodoimidazo[1,2-a]pyrazine (CAS Number: 1049677-32-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,2-a]pyrazine class and features a chloro and iodo substituent, which may influence its pharmacological properties.

  • Molecular Formula : C6_6H3_3ClIN3_3
  • Molecular Weight : 279.47 g/mol
  • Purity : Typically available at 95% purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound exhibits a broad range of activities, including:

  • Antibacterial Properties : Research indicates that this compound may inhibit the growth of specific bacterial strains, including Acinetobacter baumannii, which is significant given the rise of antibiotic-resistant infections .
  • Anticancer Activity : Preliminary studies suggest that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting key signaling pathways involved in cell proliferation and survival .

Table 1: Biological Activities of this compound

Activity TypeTarget/PathwayObservationsReferences
AntibacterialAcinetobacter baumanniiInhibitory effect observed in vitro ,
AnticancerVarious cancer cell linesInduces apoptosis and inhibits proliferation,
Orexin Receptor AntagonismOrexin receptors (OX1/OX2)Potential treatment for neurological disorders

Case Studies and Research Findings

  • Antibacterial Efficacy :
    A study demonstrated that this compound exhibited significant antibacterial activity against Acinetobacter baumannii. The compound was tested in various concentrations, showing a dose-dependent response in inhibiting bacterial growth. This finding highlights its potential as a lead compound for developing new antibiotics .
  • Anticancer Studies :
    In vitro assays conducted on several cancer cell lines revealed that this compound effectively induces apoptosis. The mechanism involves the activation of caspase pathways, leading to programmed cell death. These results suggest that the compound could be further explored for its anticancer properties in clinical settings.
  • Neurological Applications :
    Research into the orexin receptor antagonism by this compound indicates potential therapeutic applications for treating conditions such as insomnia and other sleep disorders. By modulating orexin signaling pathways, it may help regulate sleep-wake cycles and improve sleep quality .

Properties

IUPAC Name

8-chloro-3-iodoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-5-6-10-3-4(8)11(6)2-1-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQCTVNTDPLROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676977
Record name 8-Chloro-3-iodoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049677-32-8
Record name 8-Chloro-3-iodoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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